molecular formula C16H16O2 B1212153 Felbinac ethyl CAS No. 14062-23-8

Felbinac ethyl

Cat. No.: B1212153
CAS No.: 14062-23-8
M. Wt: 240.30 g/mol
InChI Key: NPPJLSILDPVHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felbinac ethyl, also known as Felbinac or ethyl 2-(2-phenylethyl)nicotinate, is an organic compound belonging to the family of nicotinates. It is a white, crystalline solid with a melting point of 109 °C and a boiling point of 318 °C. This compound is used in a wide range of applications, including as an anesthetic, an anti-inflammatory agent, and a topical analgesic.

Scientific Research Applications

Green Chemistry in Drug Synthesis

Felbinac ethyl, a precursor to the drug felbinac, demonstrates potential as a nonsteroidal anti-inflammatory drug for treating arthritis. Researchers have explored green chemistry principles, particularly the Suzuki coupling reaction using water as a primary solvent, to synthesize compounds like ethyl (4-phenylphenyl)acetate, a precursor to felbinac. This approach is not only environmentally friendly but also exposes students to the role of pharmaceutical chemists in identifying cost-effective and sustainable methods for drug synthesis (Costa et al., 2012).

Novel Transdermal Patch Development

Felbinac's application in transdermal drug delivery has been a subject of research. Studies have aimed to design felbinac patches with significantly higher skin permeation than existing products. The research involves combining ion-pair and chemical enhancer strategies to overcome the limitations of current transdermal systems. This innovative approach has the potential to improve the efficacy of felbinac delivery through the skin, offering a promising avenue for enhanced drug administration (Liu et al., 2016).

Synthesis Methods and Analysis

A convenient synthesis method for felbinac was developed, starting from phenylboronic acid and ethyl p-bromophenylacetate. This method provides a practical approach with mild conditions and good yield, indicating its suitability for large-scale production of felbinac (Wu Xiao-chun, 2005). Additionally, an LC-MS/MS assay for felbinac determination has been validated, furthering the understanding of felbinac pharmacokinetics and aiding in the development of effective dosage forms (Zhang et al., 2009).

Safety and Hazards

Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain . It was well tolerated in a study that evaluated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .

Biochemical Analysis

Biochemical Properties

Felbinac ethyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cyclooxygenase, which is involved in the biosynthesis of prostaglandins. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, which are responsible for causing pain and inflammation . Additionally, this compound may interact with other proteins and receptors involved in the inflammatory response, further contributing to its anti-inflammatory effects.

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby decreasing inflammation. Additionally, this compound may affect cellular metabolism by altering the production of reactive oxygen species and other metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, this compound may interact with other biomolecules, such as receptors and signaling proteins, to modulate their activity and contribute to its overall anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained anti-inflammatory effects, although the exact duration of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce pain and inflammation without causing significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity . It is important to determine the optimal dosage of this compound in animal models to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites. The primary metabolic pathway of this compound involves its hydrolysis to form Felbinac, which is the active form of the drug . This conversion is catalyzed by esterases in the liver and other tissues. This compound may also interact with other enzymes and cofactors involved in its metabolism, affecting the overall metabolic flux and levels of metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the skin when applied topically and then moves deeper into the areas where there is inflammation . This compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in the inflammatory response. The subcellular localization of this compound can influence its overall efficacy and mechanism of action.

Properties

IUPAC Name

ethyl 2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJLSILDPVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046160
Record name Felbinac ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-23-8
Record name Ethyl [1,1′-biphenyl]-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felbinac ethyl [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felbinac ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELBINAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of (4′-biphenyl)acetate acid (6.4 g) in 60 ml of ethanol is added with 1.1 g of para-toluensulfonic acid, then the reaction mixture is refluxed for 4 hours 30 minutes. The solvent is evaporated off, the residue is dissolved in diethyl ether and the resulting organic phase is washed three times with a saturated aqueous solution of sodium hydrogencarbonate and once with brine. The organic phase is then dried over sodium sulfate and the solvent is evaporated off to give 7.1 g of the product as a yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of (4′-biphenyl)acetic acid (6.4 g) in 60 ml of ethanol is added with 1.1 g of para-toluensulfonic acid, then the reaction mixture is refluxed for 4 hours 30 minutes. The solvent is evaporated off, the residue is dissolved in diethyl ether and the resulting organic phase is washed three times with a saturated aqueous solution of sodium hydrogencarbonate and once with brine. The organic phase is then dried over sodium sulfate and the solvent is evaporated off to give 7.1 g of the product as a yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Felbinac ethyl
Reactant of Route 2
Reactant of Route 2
Felbinac ethyl
Reactant of Route 3
Reactant of Route 3
Felbinac ethyl
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Felbinac ethyl
Reactant of Route 5
Reactant of Route 5
Felbinac ethyl
Reactant of Route 6
Reactant of Route 6
Felbinac ethyl
Customer
Q & A

Q1: What is Felbinac ethyl, and how does it work to relieve pain?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthesis inhibitor []. Prostaglandins are lipids produced at sites of tissue damage or infection that contribute to inflammation and pain sensation. This compound works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing prostaglandin synthesis, this compound helps alleviate pain and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.